molecular formula C12H11NO3 B15068143 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid

8-Ethyl-2-hydroxyquinoline-3-carboxylic acid

Cat. No.: B15068143
M. Wt: 217.22 g/mol
InChI Key: WVYGIQLWFOTWCD-UHFFFAOYSA-N
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Description

8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Ethyl-2-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions and inhibit certain enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological activity of 8-ethyl-2-hydroxyquinoline-3-carboxylic acid is primarily attributed to its ability to chelate metal ions. This chelation disrupts the function of metalloenzymes and other metal-dependent biological processes. Additionally, the compound can interact with various molecular targets, including DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, while the hydroxyl and carboxylic acid groups contribute to its ability to chelate metal ions and participate in hydrogen bonding .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-ethyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-6-9(12(15)16)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

WVYGIQLWFOTWCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C(=C2)C(=O)O

Origin of Product

United States

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